molecular formula C24H19BrN4O2 B11514282 2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-phenylmethylidene]acetohydrazide

2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-phenylmethylidene]acetohydrazide

Cat. No.: B11514282
M. Wt: 475.3 g/mol
InChI Key: IVWMCNFNTYGTGL-MZJWZYIUSA-N
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Description

2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N’-[(E)-phenylmethylidene]acetohydrazide is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core. This can be achieved through the condensation of 2-aminobenzophenone with a suitable aldehyde or ketone under acidic conditions.

    Bromination: The next step involves the bromination of the benzodiazepine core at the 7th position. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Hydrazide Formation: The brominated benzodiazepine is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Schiff Base Formation: Finally, the hydrazide is condensed with benzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction of the carbonyl groups can yield the corresponding alcohols.

    Substitution: The bromine atom at the 7th position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted benzodiazepine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a precursor for the synthesis of other benzodiazepine derivatives. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of benzodiazepines on the central nervous system. Its interactions with neurotransmitter receptors can provide insights into the mechanisms of action of psychoactive drugs.

Medicine

Medically, this compound has potential applications as a sedative, anxiolytic, or muscle relaxant. Its unique structure may offer advantages over existing benzodiazepines in terms of efficacy and side effects.

Industry

In the pharmaceutical industry, this compound can be used in the development of new drugs. Its unique properties make it a valuable candidate for further research and development.

Mechanism of Action

The mechanism of action of 2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The bromine atom at the 7th position and the phenylmethylidene group play crucial roles in its binding affinity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative effects.

    Lorazepam: Another benzodiazepine with similar uses but different pharmacokinetic properties.

    Clonazepam: Known for its anticonvulsant properties in addition to its anxiolytic effects.

Uniqueness

The unique structural features of 2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N’-[(E)-phenylmethylidene]acetohydrazide, such as the bromine atom and the phenylmethylidene group, distinguish it from other benzodiazepines. These features may contribute to its unique pharmacological profile and potential advantages in therapeutic applications.

Properties

Molecular Formula

C24H19BrN4O2

Molecular Weight

475.3 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)acetamide

InChI

InChI=1S/C24H19BrN4O2/c25-19-11-12-21-20(13-19)24(18-9-5-2-6-10-18)26-15-23(31)29(21)16-22(30)28-27-14-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,28,30)/b27-14+

InChI Key

IVWMCNFNTYGTGL-MZJWZYIUSA-N

Isomeric SMILES

C1C(=O)N(C2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)CC(=O)N/N=C/C4=CC=CC=C4

Canonical SMILES

C1C(=O)N(C2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)CC(=O)NN=CC4=CC=CC=C4

Origin of Product

United States

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